molecular formula C8H11NaO4 B13484648 Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13484648
M. Wt: 194.16 g/mol
InChI Key: JCTRJTBZULWDHU-UHFFFAOYSA-M
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Description

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a chemical compound with a unique bicyclic structureThe compound’s molecular formula is C₇H₉NaO₄, and it has a molecular weight of 180.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves several steps. One common method is the photochemical [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure . This reaction typically requires specific conditions, such as the use of a mercury lamp and specialized glassware .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reaction using continuous flow reactors to ensure consistent and efficient production. The reaction conditions, such as temperature and light intensity, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction can yield alcohol or alkane derivatives.

Scientific Research Applications

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11NaO4

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C8H12O4.Na/c1-7-3-8(4-7,6(10)11)5(2-9)12-7;/h5,9H,2-4H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

JCTRJTBZULWDHU-UHFFFAOYSA-M

Canonical SMILES

CC12CC(C1)(C(O2)CO)C(=O)[O-].[Na+]

Origin of Product

United States

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